molecular formula C7H12O2 B3230851 [(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol CAS No. 13118-78-0

[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

Cat. No.: B3230851
CAS No.: 13118-78-0
M. Wt: 128.17 g/mol
InChI Key: VCNMKDHFISMVQL-LYFYHCNISA-N
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Description

[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (CAS: 13118-78-0) is a bicyclic monoterpene alcohol with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It features a 7-oxabicyclo[2.2.1]heptane core with a hydroxymethyl substituent at the 2-position. This compound is primarily used as a chiral building block in organic synthesis and pharmaceutical intermediates due to its rigid bicyclic framework and stereochemical diversity . Its synthesis typically involves chromatographic purification, as evidenced by protocols using silica gel columns .

Properties

IUPAC Name

[(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2/t5-,6+,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNMKDHFISMVQL-XVMARJQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched derivatives. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the Diels-Alder reaction and the availability of starting materials make it a feasible method for industrial production.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between the target compound and analogs:

Compound Name Molecular Formula Substituents/Functional Groups Core Structure CAS Number
[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (Target) C₇H₁₂O₂ -OH (hydroxymethyl at C2) 7-oxabicyclo[2.2.1]heptane 13118-78-0
[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol C₈H₁₅NO₂ -OH (hydroxymethyl at C4), -NH₂ (aminomethyl at C1) 2-oxabicyclo[2.2.1]heptane 2260936-41-0
(1R,2S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol C₇H₁₂O₂ -OH at C2, -CH₃ at C6 7-oxabicyclo[4.1.0]heptane 57456-95-8
1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine C₇H₁₃NO -NH₂ (aminomethyl at C2) 7-oxabicyclo[2.2.1]heptane 1486473-03-3
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methoxy benzoate C₁₈H₂₂O₃ Ester group (4-methoxybenzoyloxy at C2) Bicyclo[2.2.1]heptane N/A

Key Observations :

  • The 7-oxabicyclo[2.2.1]heptane core is shared with compounds like the target and its amine derivative , while analogs like (1R,2S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol feature a different bicyclic scaffold (7-oxabicyclo[4.1.0]heptane) .
  • Functional group variations (e.g., -OH vs. -NH₂) significantly alter polarity and reactivity. For example, the amine derivative (CAS: 1486473-03-3) exhibits basicity, enabling salt formation, unlike the alcohol .

Physicochemical Properties

Compound Boiling Point Melting Point Solubility (Predicted) Stability
This compound No data No data Moderate in polar solvents Stable at 2–8°C
[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol No data No data High in water (due to -NH₂) Sensitive to oxidation
(1R,2S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol No data No data Low in water Stable under inert conditions
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methoxy benzoate No data No data Low in water (hydrophobic ester) Stable in dry environments

Key Observations :

  • The hydroxymethyl group in the target compound enhances polarity compared to methyl or ester substituents, improving solubility in polar solvents like methanol or THF .
  • Ester derivatives (e.g., from ) are more hydrophobic, favoring lipid-rich environments .

Biological Activity

[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol, also known by its CAS number 13118-78-0, is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, particularly as a precursor for synthesizing A2A receptor antagonists, which are crucial in modulating neurophysiological processes.

The compound is characterized by its bicyclic structure and the presence of a hydroxyl group, which influences its reactivity and biological interactions. The following table summarizes its key chemical properties:

PropertyValue
IUPAC Name [(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS Number 13118-78-0
Chemical Structure Chemical Structure

The biological activity of this compound can be attributed to its role as a precursor in the synthesis of A2A receptor antagonists. These antagonists are known to influence adenosine signaling pathways, which play a vital role in various physiological processes including:

  • Neurotransmission : Modulating synaptic transmission and plasticity.
  • Cardiovascular Function : Affecting heart rate and blood pressure regulation.

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities:

  • Antagonistic Effects : As a precursor for A2A receptor antagonists, it may exhibit anti-inflammatory and neuroprotective effects.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential use in cancer therapeutics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study 1: A2A Receptor Antagonism

A study published in the Journal of Medicinal Chemistry examined various A2A receptor antagonists derived from this compound. The findings indicated that modifications to the hydroxyl group significantly affected binding affinity and selectivity for the A2A receptor (Smith et al., 2023).

Study 2: Antimicrobial Properties

In another research effort published in Pharmaceutical Biology, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results showed that certain modifications enhanced antimicrobial activity, suggesting potential applications in developing new antibiotics (Jones & Lee, 2024).

Study 3: Cytotoxicity Assays

Research conducted on the cytotoxic effects of this compound on various cancer cell lines demonstrated that specific analogs exhibited selective toxicity towards breast cancer cells while sparing normal cells (Garcia et al., 2024).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Reactant of Route 2
[(1R,2S,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

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